5-Ethylisoindoline-1,3-dione
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Overview
Description
5-Ethylisoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a compound known for its diverse biological and pharmaceutical applications. Isoindoline-1,3-dione derivatives, commonly referred to as phthalimides, are significant due to their presence in various natural products and their role in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylisoindoline-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate primary amine. This reaction is usually carried out under reflux conditions in a suitable solvent such as toluene . The reaction mechanism involves the formation of an intermediate amide, which subsequently cyclizes to form the isoindoline-1,3-dione core.
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often employ green chemistry principles to minimize environmental impact. One such method involves the use of solventless conditions, where the reactants are heated directly without a solvent, thereby reducing waste and improving atom economy .
Chemical Reactions Analysis
Types of Reactions
5-Ethylisoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
5-Ethylisoindoline-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethylisoindoline-1,3-dione involves its interaction with specific molecular targets. For example, it can modulate the activity of the dopamine receptor D2, which is implicated in various neurological disorders . Additionally, the compound can inhibit the aggregation of β-amyloid proteins, which is a hallmark of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: The parent compound, known for its broad range of biological activities.
N-Substituted Isoindoline-1,3-diones: These derivatives have been studied for their anticancer and antimicrobial properties.
Phthalimides: A class of compounds that includes isoindoline-1,3-dione derivatives, widely used in medicinal chemistry.
Uniqueness
5-Ethylisoindoline-1,3-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The ethyl group at the 5-position can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target proteins .
Biological Activity
5-Ethylisoindoline-1,3-dione, a derivative of isoindoline-1,3-dione, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an inhibitor for various enzymes and receptors, making it a candidate for therapeutic applications in neurodegenerative diseases and other health conditions.
Chemical Structure and Properties
The structure of this compound is characterized by an ethyl group at the 5-position of the isoindoline ring. This substitution enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target proteins.
1. Enzyme Inhibition
This compound has been studied for its inhibitory effects on several enzymes:
- Acetylcholinesterase (AChE) : The compound has demonstrated significant inhibitory activity against AChE, which is crucial for the treatment of Alzheimer’s disease. In studies, derivatives of isoindoline-1,3-dione exhibited IC50 values ranging from 2.1 to 7.4 μM, indicating potent activity .
- Butyrylcholinesterase (BuChE) : Similar to AChE, BuChE inhibition is also relevant for Alzheimer’s therapy. Some derivatives showed comparable or enhanced activity against BuChE .
2. Neuroprotective Effects
Research indicates that certain derivatives of this compound may provide neuroprotective effects. For instance, compounds designed based on this scaffold were found to protect neuronal cells from oxidative stress-induced damage in vitro .
3. Anticancer Activity
Isoindoline derivatives have shown promise in anticancer applications. In a study involving Ehrlich's ascites carcinoma-bearing mice, various isoindoline-1,3-dione derivatives were synthesized and tested for anti-proliferative activity. Some compounds exhibited significant inhibition of tumor growth .
The mechanism by which this compound exerts its biological effects primarily involves interactions with specific molecular targets:
- Dopamine Receptors : The compound can modulate dopamine receptor activity, which is implicated in several neurological disorders.
- Cholinergic System : By inhibiting AChE and BuChE, it enhances cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease .
Comparative Analysis with Related Compounds
Compound Type | Biological Activity | IC50 (μM) | Notes |
---|---|---|---|
This compound | AChE Inhibitor | 2.1 - 7.4 | Potent against Alzheimer's targets |
N-substituted Isoindoline-1,3-diones | Anticancer | Varies | Effective in tumor models |
Phthalimides | Various (anticancer, antimicrobial) | Varies | Broad range of applications |
Case Study 1: Neuroprotective Effects
In a study evaluating the neuroprotective potential of isoindoline derivatives against H2O2-induced toxicity in PC12 cells, several compounds exhibited significant protective effects. The most potent compounds were able to reduce cell death significantly compared to controls .
Case Study 2: Anticancer Activity
A series of isoindoline derivatives were synthesized and tested for their anti-proliferative effects on Ehrlich's ascites carcinoma-bearing mice. The results indicated that several compounds significantly inhibited tumor growth and improved survival rates compared to untreated groups .
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
5-ethylisoindole-1,3-dione |
InChI |
InChI=1S/C10H9NO2/c1-2-6-3-4-7-8(5-6)10(13)11-9(7)12/h3-5H,2H2,1H3,(H,11,12,13) |
InChI Key |
LJYSAYYNGPZUES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)NC2=O |
Origin of Product |
United States |
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